molecular formula C23H26N2 B11964703 N,N,N'-Tribenzyl-ethane-1,2-diamine CAS No. 78774-31-9

N,N,N'-Tribenzyl-ethane-1,2-diamine

Cat. No.: B11964703
CAS No.: 78774-31-9
M. Wt: 330.5 g/mol
InChI Key: HMOBWUSEOFAAAA-UHFFFAOYSA-N
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Description

N,N,N'-Tribenzyl-ethane-1,2-diamine is a tertiary amine derivative of ethane-1,2-diamine, featuring three benzyl groups attached to the nitrogen atoms. Benzyl groups confer steric bulk and lipophilicity, which can enhance stability in organic solvents and modulate electronic properties for applications in catalysis, coordination chemistry, or medicinal chemistry. The compound’s structure suggests utility as a ligand in asymmetric synthesis or metal coordination, akin to dibenzyl derivatives discussed in the literature .

Properties

CAS No.

78774-31-9

Molecular Formula

C23H26N2

Molecular Weight

330.5 g/mol

IUPAC Name

N,N',N'-tribenzylethane-1,2-diamine

InChI

InChI=1S/C23H26N2/c1-4-10-21(11-5-1)18-24-16-17-25(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15,24H,16-20H2

InChI Key

HMOBWUSEOFAAAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCN(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-Tribenzyl-ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the amine groups of ethane-1,2-diamine attack the benzyl chloride, resulting in the formation of N,N,N’-Tribenzyl-ethane-1,2-diamine .

Industrial Production Methods

While specific industrial production methods for N,N,N’-Tribenzyl-ethane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Tribenzyl-ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce simpler amines .

Scientific Research Applications

N,N,N’-Tribenzyl-ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N’-Tribenzyl-ethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of coordination complexes or the modification of biological molecules. The specific pathways and targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Substituted Benzyl Derivatives

Benzyl-substituted ethane-1,2-diamines are widely explored for their steric and electronic effects:

  • N,N′-Dibenzylcyclohexane-1,2-diamine (): Used in nickel(II) complexes for enantioselective Michael additions. The cyclohexane backbone and two benzyl groups create a rigid chiral environment, critical for asymmetric catalysis. Compared to the tribenzyl analog, reduced steric bulk may limit substrate scope but improve reaction rates .
  • (1R,2R)-N,N′-Dibenzyl-1,2-diphenylethane-1,2-diamine (): Features both benzyl and phenyl groups, enhancing π-π interactions in coordination complexes.
  • N,N′-Bis(mesityl)ethane-1,2-diamine (): Mesityl groups provide extreme steric hindrance, preventing undesired side reactions in catalysis. Tribenzyl derivatives may balance steric bulk with synthetic accessibility .
Table 1: Structural and Functional Comparison of Benzyl-Substituted Diamines
Compound Substituents Key Properties Applications References
N,N,N'-Tribenzyl-ethane-1,2-diamine Three benzyl groups High lipophilicity, moderate steric bulk Hypothesized catalysis/chelation
N,N′-Dibenzylcyclohexane-1,2-diamine Two benzyl, cyclohexane Rigid chiral environment Asymmetric catalysis
N,N′-Bis(mesityl)ethane-1,2-diamine Two mesityl groups Extreme steric hindrance Stabilization of reactive intermediates

Alkyl and Functionalized Derivatives

Ethane-1,2-diamines with alkyl or functional groups exhibit diverse reactivity:

  • N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate (): Sulfonic acid groups confer water solubility and acidity, enabling dual-function catalysis (e.g., in thioamide synthesis). Tribenzyl derivatives would lack such hydrophilicity but excel in organic-phase reactions .
  • (N,N’-Bis(2-hydroxyethyl)ethane-1,2-diamine)malonato platinum(II) (): Hydroxyethyl groups facilitate hydrogen bonding and metal coordination. Tribenzyl variants may prioritize steric protection of metal centers over solubility .
  • N,N,N'-Trimethylethane-1,2-diamine (): Trimethyl substitution reduces steric hindrance, favoring small-molecule interactions.
Table 2: Electronic and Solubility Profiles
Compound Key Functional Groups Solubility Electronic Effects
This compound Benzyl (×3) Lipophilic Electron-donating via N-benzyl
N,N,N',N'-Tetramethyl-bis(sulfo) Sulfonic acid Water-soluble Strongly acidic
N,N,N'-Trimethylethane-1,2-diamine Methyl (×3) Polar organic solvents Weakly electron-donating

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